Comparison of In Vitro Antiproliferative Activity Against MDA-MB-231 Breast Cancer Cells
A direct head-to-head comparison shows that 5-(5-bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine exhibits significantly lower antiproliferative potency (higher IC₅₀) against the MDA-MB-231 breast cancer cell line compared to a 4-chlorophenyl analog .
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 5.12 µM |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-carboxylic acid |
| Quantified Difference | 7.6-fold higher IC₅₀ (lower potency) for target compound |
| Conditions | MDA-MB-231 breast cancer cell line; IC₅₀ determination assay |
Why This Matters
This data provides a critical baseline, demonstrating that the 5-bromo-2-methyl substitution pattern yields lower potency in this specific breast cancer model compared to a 4-chlorophenyl analog, which is essential information for selecting the correct oxadiazole scaffold for SAR campaigns focused on potency optimization.
